molecular formula C27H42O8 B582470 (3alpha)-Allopregnanolone 3-beta-D-Glucuronide CAS No. 31300-86-4

(3alpha)-Allopregnanolone 3-beta-D-Glucuronide

Cat. No.: B582470
CAS No.: 31300-86-4
M. Wt: 494.625
InChI Key: MTPPQBWTGIHMPB-WONTYKMSSA-N
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Description

(3alpha)-Allopregnanolone 3-beta-D-Glucuronide is a steroid glucuronide, a metabolite of allopregnanolone. Allopregnanolone is a neurosteroid that plays a significant role in modulating the activity of the central nervous system. The glucuronide form is created through the process of glucuronidation, which enhances the solubility and excretion of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3alpha)-Allopregnanolone 3-beta-D-Glucuronide typically involves the glucuronidation of allopregnanolone. This process can be achieved using uridine 5’-diphospho-glucuronosyltransferases (UGTs), which catalyze the addition of a glucuronide moiety to the hydroxyl group at the 3-beta position of allopregnanolone. The reaction conditions often include the presence of uridine diphosphate glucuronic acid (UDPGA) as a glucuronide donor and a suitable buffer system to maintain the pH.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches using genetically engineered microorganisms that express UGTs. These microorganisms can be cultured in bioreactors under controlled conditions to produce the desired glucuronide in large quantities. The product is then purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(3alpha)-Allopregnanolone 3-beta-D-Glucuronide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can convert the glucuronide back to its parent compound, allopregnanolone.

    Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized metabolites, reduced forms of the compound, and substituted derivatives with different functional groups.

Scientific Research Applications

(3alpha)-Allopregnanolone 3-beta-D-Glucuronide has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the quantification of steroid glucuronides.

    Biology: The compound is studied for its role in the metabolism and excretion of neurosteroids.

    Medicine: Research focuses on its potential therapeutic effects and its role in modulating the central nervous system.

    Industry: It is used in the development of pharmaceuticals and as a biomarker in clinical studies.

Comparison with Similar Compounds

Similar Compounds

    Estriol-3-beta-D-Glucuronide: Another steroid glucuronide with similar metabolic pathways.

    Buprenorphine-3-glucuronide: A glucuronide metabolite of the opioid buprenorphine, with distinct pharmacological properties.

    Testosterone-17-beta-D-Glucuronide: A glucuronide metabolite of testosterone, involved in androgen metabolism.

Uniqueness

(3alpha)-Allopregnanolone 3-beta-D-Glucuronide is unique due to its specific role in modulating the central nervous system and its potential therapeutic applications. Unlike other glucuronides, it has a distinct interaction with GABA receptors, making it a valuable compound for research in neuropharmacology.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h14-23,25,29-31H,4-12H2,1-3H3,(H,32,33)/t14-,15+,16-,17+,18-,19-,20-,21-,22+,23-,25+,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPPQBWTGIHMPB-WONTYKMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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